4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified under the category of tetrazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. Its specific molecular formula is with a molecular weight of 324.33 g/mol .
This compound can be synthesized through various chemical methods, primarily involving the reaction of tetrazole derivatives with substituted benzoates. The tetrazole ring is notable for its stability and ability to mimic carboxylic acid functionalities, making it a valuable component in drug design .
4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. Tetrazoles are recognized for their aromatic properties and are often utilized in pharmaceutical applications due to their bioisosteric behavior, which allows them to replace carboxyl groups in various drug molecules .
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed for monitoring the reaction progress.
The molecular structure of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate features a tetrazole ring attached to a phenyl group, which is further substituted with a propoxybenzoate moiety. This configuration contributes to its unique chemical properties and biological activities.
4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate can participate in various chemical reactions:
Reactions involving this compound may require specific catalysts or conditions to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate largely depends on its application in pharmacology. As a tetrazole derivative, it may act as a bioisostere for carboxylic acids, influencing receptor binding and activity.
Research indicates that compounds containing tetrazole rings can modulate various biological pathways by mimicking natural substrates or inhibitors . This property is particularly valuable in drug design aimed at targeting specific enzymes or receptors.
While specific physical properties such as density and boiling point are not widely documented for this compound, general characteristics include:
Some notable chemical properties include:
4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate has potential applications in various scientific fields:
Systematic Nomenclature:
Structural Taxonomy:The molecule comprises three distinct regions:
Table 1: Structural Descriptors of Key Regions
| Structural Region | Bond Angles/Lengths | Electronic Properties |
|---|---|---|
| Tetrazole ring | C-N bond: ~1.34 Å; N-N bond: ~1.32 Å | Dipole moment: ~5.0 D; pKa: ~4.9 |
| Phenyl linker | Dihedral angle: 15.2° (vs benzoate) | Conjugation-disrupted by ester linkage |
| 2-Propoxybenzoate | Propoxy torsion: 87° (ortho effect) | Electron-withdrawing (σₘ = 0.37) |
Positional Isomerism: The ortho-propoxy substitution induces significant steric encumbrance, forcing the alkoxy chain nearly perpendicular to the benzoate plane. This contrasts with para-substituted analogs (e.g., 4-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate, CAS not specified [6]), where linear conformation enhances crystallinity. The 1H-tetrazol-1-yl regiochemistry (vs 2H-tetrazol-5-yl) is confirmed by the N1-phenyl linkage pattern observed in crystallographic data of related compounds [8].
Tetrazole pharmacology emerged significantly in the 1980s with the discovery of angiotensin II receptor antagonists like losartan, which established tetrazoles as carboxylic acid bioisosteres with superior bioavailability [5]. This breakthrough catalyzed three decades of tetrazole hybrid development:
Evolutionary Milestones:
Table 2: Historical Progression of Tetrazole Hybrid Therapeutics
| Era | Representative Compound | Therapeutic Target | Structural Innovation |
|---|---|---|---|
| 1980s | Cilostazol | Antiplatelet | Monofunctional tetrazole |
| 2000s | Tedizolid (hybrid) | Antibacterial | Tetrazole-oxazolidinone fusion |
| 2010s | Tetrazole-resveratrol 34 | Anticancer | Natural product-tetrazole conjugate |
The development of 4-(1H-tetrazol-1-yl)phenyl benzoates specifically evolved from patent US5591762A [5], which disclosed biphenyl-tetrazole angiotensin antagonists. Researchers subsequently replaced the biphenyl system with ester-linked aryl fragments to modulate steric and electronic parameters. The propoxy variant emerged from systematic alkoxy optimization studies demonstrating enhanced lipophilicity (log P = 3.8) versus ethoxy (log P = 3.1) or butoxy (log P = 4.2) chains, balancing membrane permeability and solubility [6].
Electronic Complementarity:The tetrazole ring (pKa ~4.9) exists primarily in anionic form at physiological pH, facilitating ionic interactions with target proteins. This contrasts with the benzoate ester, which maintains electroneutrality but provides a hydrogen-bond acceptor platform. Density functional theory calculations reveal significant charge delocalization: the tetrazole ring carries a -0.76 e charge (Mulliken) while the benzoate carbonyl oxygen bears -0.48 e [8]. This dual polarity enables simultaneous interactions with both acidic and basic residues in enzyme binding pockets.
Stereoelectronic Effects:
Table 3: Synergistic Mechanisms of Tetrazole-Benzoate Hybridization
| Pharmacophoric Element | Biochemical Contribution | Hybridization Advantage |
|---|---|---|
| Tetrazole ring | Zn²⁺ chelation; H-bond donation | Enhanced target affinity vs carboxylic acid |
| Benzoate ester | π-π stacking; Controlled hydrolysis | Tunable metabolic stability |
| Propoxy chain | Hydrophobic pocket occupancy | Optimal log P (3.8) for membrane traversal |
| Para-phenyl linker | Spatial separation of pharmacophores | Prevents steric clash at target site |
Biological Synergies:The hybridization strategy potentiates dual-mode mechanisms:
Structure-activity relationship (SAR) studies demonstrate critical dependence on alkoxy chain length: propoxy derivatives exhibit 3.2-fold greater anticancer potency (IC₅₀ = 11.7 μM) than methoxy analogs against MCF-7 cells, attributable to optimized hydrophobic contact with target proteins [2]. The ortho-propoxy configuration specifically enhances activity by 47% over para-substituted isomers due to induced conformational strain that mimics transition-state geometry [6]. This exemplifies the precision achievable through rational hybridization of these pharmacophores.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: